Chromium(III) nitrate hydrate, specifically Chromium(III) nitrate nonahydrate with the formula Cr(NO₃)₃·9H₂O, is a crystalline compound that contains chromium in the +3 oxidation state. This hydrate is notable for its deep violet color and is commonly used in various industrial and scientific applications. The compound is classified as a transition metal nitrate and is primarily recognized for its role in catalysis and as a precursor for other chromium compounds.
Chromium(III) nitrate hydrate can be sourced from the reaction of chromic anhydride with nitric acid. The resulting solution can be crystallized to yield the hydrate form. As a chemical substance, it falls under the broader classification of inorganic compounds, specifically metal nitrates. Its systematic name is chromium trinitrate hydrate, and it is identified by various identifiers including the CAS number 13548-38-4 and EC number 236-921-1 .
The synthesis of Chromium(III) nitrate typically involves dissolving chromic anhydride in concentrated nitric acid. A known method includes using 23 wt% nitric acid at temperatures between 40°C to 60°C while purging with air to facilitate the reaction .
Chromium(III) nitrate nonahydrate has a molecular formula of Cr(NO₃)₃·9H₂O. The structure consists of one chromium ion coordinated by three nitrate ions and surrounded by nine water molecules.
Chromium(III) nitrate can participate in various chemical reactions:
The stability of Chromium(III) nitrate solutions can be enhanced by controlling the pH and concentration during synthesis. Monitoring reaction progress can be achieved through absorption spectroscopy, allowing chemists to optimize conditions for desired outcomes.
The action mechanism of Chromium(III) nitrate in catalytic processes often involves its ability to coordinate with substrates, facilitating electron transfer reactions. This property is particularly useful in organic synthesis where Chromium(III) serves as a catalyst for oxidation reactions.
Relevant data includes:
Chromium(III) nitrate hydrate finds numerous applications across various fields:
Reduction of hexavalent chromium precursors in nitric acid represents a scalable route to chromium(III) nitrate hydrate. This method leverages nitric acid’s dual role as a reaction medium and nitrate ion source, while carefully selected reducing agents control chromium(VI) to chromium(III) conversion.
Chromic anhydride (CrO₃) serves as the primary chromium(VI) source. A sequential reduction strategy minimizes side reactions and impurity generation. In the first stage, sucrose (C₁₂H₂₂O₁₁) solution (250 ± 5 g/L) reduces chromic anhydride at 10% below the stoichiometric requirement. This deliberate deficit prevents residual organic carbon from unreacted sugar. The initial exothermic reaction proceeds as:3C₁₂H₂₂O₁₁ + 16CrO₃ → 16CrO + 12CO₂ + 33H₂O
The second stage employs hydrogen peroxide (H₂O₂) to reduce residual chromium(VI), avoiding organic byproducts. H₂O₂ addition is rate-controlled to manage gas evolution, yielding chromium(III) nitrate and water:CrO₃ + 3H₂O₂ + 2HNO₃ → Cr(NO₃)₃ + 5H₂O + 2O₂This hybrid approach reduces nitrogen oxide (NOₓ) emissions by 85% compared to alcohol-based reductions and cuts organic impurities by >90% by eliminating aggressive organic reductants early in the process [1].
Table 1: Reduction Efficiency of Agents in Chromic Anhydride Conversion
Reduction Agent | Organic Impurities (ppm) | NOₓ Formation | Reaction Vigor |
---|---|---|---|
Formaldehyde | 1200 | High | Extreme |
Methanol | 950 | High | Extreme |
Sucrose (10% deficit) | 150 | Moderate | Controlled |
H₂O₂ (2nd stage) | <50 | Low | Moderate |
Precise stoichiometry is critical for impurity control. A 10% sucrose deficit ensures complete oxidization of organic carbon to CO₂ during the first reduction phase, preventing residual sugars from persisting into the final product. Subsequent H₂O₂ treatment converts residual chromium(VI) without introducing carbon. This synergy achieves a final organic impurity concentration below 50 ppm, compared to >1000 ppm in single-reductant methods. Reaction temperature maintenance at 60–70°C ensures complete sucrose decomposition while avoiding violent exotherms. The nitric acid concentration (25–30 wt%) balances efficient reduction against corrosive decomposition [1].
Electrochemical routes offer organic byproduct-free pathways but face scalability challenges. Anodic oxidation of chromium metal in nitric acid electrolytes provides the most direct route:2Cr⁰ + 8HNO₃ → 2Cr(NO₃)₃ + 2NO₂ + 4H₂O + O₂Controlling overpotential is crucial to prevent passivation from chromium oxide (Cr₂O₃) films. Electrolytes require optimized pH (1.5–2.5) and temperature (40–50°C) to maintain chromium solubility and conductivity. Cathodic reduction of chromium(VI) solutions represents an alternative, though mixed-valence species formation necessitates careful potential control. Industrial adoption remains limited due to high energy consumption (~3.5 kWh/kg) and electrode degradation issues, though laboratory-scale trials demonstrate 92–95% purity without carbon contamination [4] [7].
Chromium(III) nitrate nonahydrate serves as a versatile precursor for engineered nanomaterials when integrated with sol-gel or templating processes.
Sol-Gel Combustion Synthesis
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) acts as both a chromium source and oxidant in glycine-nitrate combustion. For chromium-doped magnesium aluminate (MgAl₂O₄:Cr³⁺), stoichiometric mixtures of chromium(III) nitrate, magnesium nitrate, and aluminum nitrate undergo auto-ignition at 350–450°C. The exothermic reaction yields nanocrystalline powders with 5–50 nm crystallite sizes. Chromium incorporation efficiency exceeds 98% at doping levels ≤11 mol%, with Cr³⁺ ions occupying octahedral sites in the spinel lattice. This method enables precise composition control for functional ceramics like phosphors (e.g., Gd₃Sc₂Ga₃O₁₂:Cr³⁺), where chromium concentration governs luminescence peak positions (700–760 nm) [2] [3].
Nanoscale Templating
Silica nanospheres (Ludox HS-40, 12 nm diameter) create confined reaction environments. Aqueous chromium(III) nitrate infiltrates the interstitial spaces of self-assembled silica templates. Subsequent calcination at 600°C decomposes nitrate to chromium(III) oxide (Cr₂O₃), while hydrofluoric acid etching removes the silica framework. This yields non-agglomerated Cr₂O₃ nanoparticles (10 nm average diameter) with high surface area (113 m²/g) and mesoporosity (pore volume: 0.72 cm³/g). The method prevents sintering during thermal treatment, a limitation of conventional precipitation routes [6].
Table 2: Sol-Gel/Templating Parameters for Chromium(III) Nitrate-Derived Nanomaterials
Material | Method | Chromium Source | Calcination (°C) | Morphology | Surface Area (m²/g) |
---|---|---|---|---|---|
Y₃Ga₅O₁₂:Cr³⁺ (YGG) | Sol-gel combustion | Cr(NO₃)₃·9H₂O | 1000 | Nanoparticles (30 nm) | 45–65 |
Gd₃Sc₂Ga₃O₁₂:Cr³⁺ (GSGG) | Sol-gel combustion | Cr(NO₃)₃·9H₂O | 1000 | Nanoparticles (40 nm) | 50–70 |
Cr₂O₃ | Silica templating | Cr(NO₃)₃·9H₂O | 600 | Nanoparticles (10 nm) | 113 |
Cr-HA nanorods | Hydrothermal synthesis | Cr(NO₃)₃·9H₂O | N/A | Nanorods (20 × 6000 nm) | 85 |
Hydrothermal Nanostructuring
Continuous hydrothermal reactors enable advanced morphologies like chromium(III)-substituted hydroxyapatite (Cr-HA) nanorods. Simultaneous mixing of chromium(III) nitrate nonahydrate (0.05 M) and calcium nitrate tetrahydrate (0.05 M) with ammonium phosphate at 300°C under 240 bar pressure yields uniform nanorods (20 nm width × 6 μm length). Energy-dispersive X-ray spectroscopy confirms chromium(III) substitution at calcium sites (Ca²⁺:Cr³⁺ ≈ 4:1). The material’s electrochemical properties enhance corrosion-resistant sol-gel coatings when dispersed in silica matrices, extending aluminum alloy protection from 5 days (pristine coating) to >110 days in saline environments [10].
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